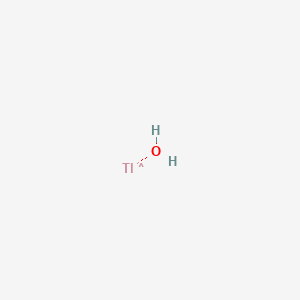

Thallium(ous)hydroxide

CAS No.:

Cat. No.: VC18521682

Molecular Formula: H2OTl

Molecular Weight: 222.399 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | H2OTl |

|---|---|

| Molecular Weight | 222.399 g/mol |

| Standard InChI | InChI=1S/H2O.Tl/h1H2; |

| Standard InChI Key | DXUYMCILKIOMEO-UHFFFAOYSA-N |

| Canonical SMILES | O.[Tl] |

Introduction

Synthesis Methods

The synthesis of thallium(I) hydroxide is achieved through multiple pathways, each leveraging distinct chemical reactions.

Decomposition of Thallium(I) Ethoxide

Thallium(I) ethoxide (CH₃CH₂OTl) decomposes in water to yield TlOH and ethanol:

.

This method is advantageous for producing high-purity TlOH, as the byproduct (ethanol) can be easily separated.

Direct Reaction of Thallium with Ethanol and Oxygen

Thallium metal reacts with ethanol and oxygen under controlled conditions:

.

This route simultaneously generates thallium(I) ethoxide and TlOH, streamlining production for industrial applications.

Metathesis Reaction with Barium Hydroxide

Thallium(I) sulfate (Tl₂SO₄) reacts with barium hydroxide (Ba(OH)₂) to form TlOH and insoluble barium sulfate:

.

The precipitation of BaSO₄ ensures high yields of TlOH, making this method suitable for large-scale synthesis.

Table 1: Synthesis Methods for Thallium(I) Hydroxide

| Method | Reaction Equation | Byproduct |

|---|---|---|

| Ethoxide Decomposition | CH₃CH₂OTl + H₂O → TlOH + CH₃CH₂OH | Ethanol |

| Direct Metal Reaction | 4Tl + 2CH₃CH₂OH + O₂ → 2CH₃CH₂OTl + 2TlOH | Thallium ethoxide |

| Metathesis Reaction | Tl₂SO₄ + Ba(OH)₂ → 2TlOH + BaSO₄ | Barium sulfate |

Physical and Chemical Properties

Thallium(I) hydroxide exhibits properties that align with its ionic nature and thallium’s position in the periodic table.

Molecular and Structural Characteristics

The compound has a molecular weight of 222.399 g/mol and consists of Tl⁺ and OH⁻ ions . Its crystal structure is isomorphous with rubidium hydroxide (RbOH), reflecting the similar ionic radii of Tl⁺ (1.50 Å) and Rb⁺ (1.52 Å) . This structural similarity allows TlOH to form solid solutions with alkali metal hydroxides under specific conditions.

Basicity and Solubility

TlOH is a strong base, dissociating completely in water except in highly alkaline environments . It exhibits high solubility in water, comparable to Group 1 hydroxides, but reacts with acids to form thallium(I) salts:

.

Table 2: Key Physical Properties of TlOH

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 222.399 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Heavy Atom Count | 2 | |

| Solubility in Water | High |

Applications and Industrial Uses

Despite its toxicity, TlOH finds niche applications in materials science and electronics.

Optical Materials

Thallium(I) hydroxide is used in the production of high-refractive-index optical glasses. When combined with oxides like Tl₂O, it enhances the density and light-bending properties of lenses and prisms .

Semiconductor Technology

The compound serves as a precursor in synthesizing thallium-based semiconductors, such as thallium oxysulfide (Tl₂O₂S), which is employed in infrared-sensitive photoelectric cells .

Analytical Chemistry

TlOH is utilized in quantitative analysis, particularly in the gravimetric determination of thallium. Thallous chromate (Tl₂CrO₄), derived from TlOH, precipitates quantitatively from solutions, enabling precise measurements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume